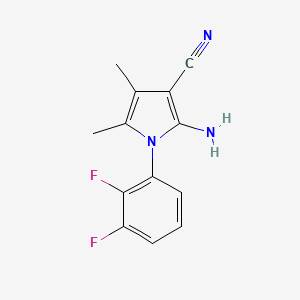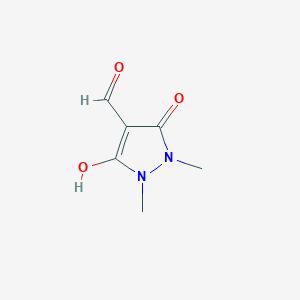
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is a heterocyclic compound with a unique structure that includes a pyrazolidine ring substituted with hydroxymethylene and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,2-dimethylhydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted pyrazolidine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrazolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione can be compared with similar compounds, such as:
4-(Hydroxymethylene)cyclobut-2-enone: This compound has a similar hydroxymethylene group but a different ring structure.
4-Hydroxy-2-pyrones: These compounds share the hydroxymethylene functionality but have a pyrone ring instead of a pyrazolidine ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-hydroxy-1,2-dimethyl-5-oxopyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)4(3-9)6(11)8(7)2/h3,10H,1-2H3 |
Clave InChI |
KVVLTXRCGDKHHC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N1C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
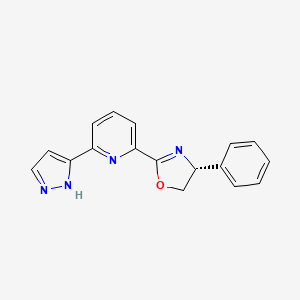
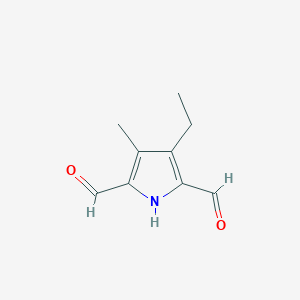
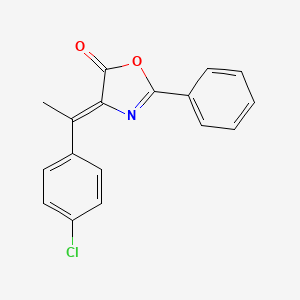

![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
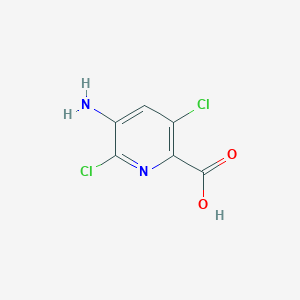
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
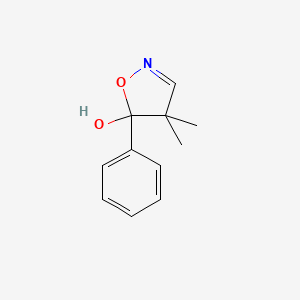
![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
